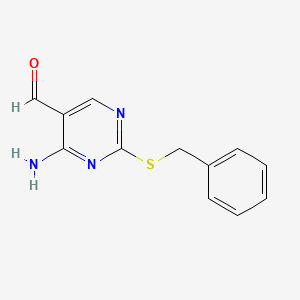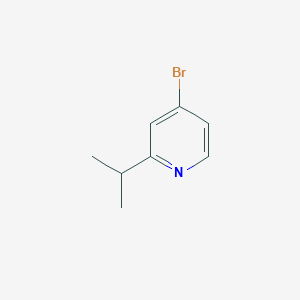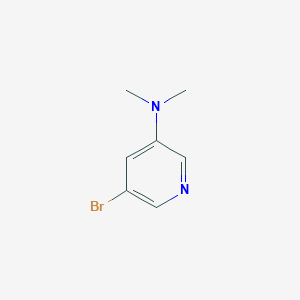
4-Bromo-6-nitro-1H-indole
Vue d'ensemble
Description
4-Bromo-6-nitro-1H-indole is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du 4-bromo-6-nitro-1H-indole ont été étudiés pour leur potentiel dans le traitement de divers types de cancer. Le noyau indole est une structure commune dans de nombreux composés naturels et synthétiques ayant des propriétés anticancéreuses . Les groupes bromo et nitro sur l'échafaudage indole peuvent être modifiés pour améliorer la capacité du composé à inhiber la croissance des cellules cancéreuses et à induire l'apoptose.
Propriétés antimicrobiennes
La modification structurale des dérivés de l'indole, y compris la bromation et la nitration, s'est avérée prometteuse dans le développement de nouveaux agents antimicrobiens. Ces composés peuvent cibler une variété de bactéries et de champignons pathogènes, ouvrant la voie au développement de nouveaux antibiotiques .
Effets neuroprotecteurs
Les dérivés de l'indole, tels que le this compound, sont étudiés pour leurs effets neuroprotecteurs. Ils peuvent offrir un potentiel thérapeutique pour les maladies neurodégénératives en protégeant les cellules neuronales du stress oxydatif et de l'apoptose .
Applications anti-inflammatoires
L'activité anti-inflammatoire des dérivés de l'indole est un autre domaine d'intérêt. En modulant les voies inflammatoires, ces composés pourraient être utilisés pour traiter les maladies inflammatoires chroniques et réduire les dommages tissulaires causés par l'inflammation .
Inhibition de la détection de quorum
Les indoles jouent un rôle important dans la communication bactérienne connue sous le nom de détection de quorum. Les dérivés comme le this compound pourraient perturber ce processus, qui est crucial pour la régulation des facteurs de virulence dans les bactéries pathogènes, servant ainsi de stratégie pour lutter contre les infections bactériennes .
Inhibition enzymatique
Certains dérivés de l'indole agissent comme des inhibiteurs d'enzymes spécifiques impliquées dans les processus pathologiques. Par exemple, le 4-bromoindole est un inhibiteur potentiel de GSK-3, une kinase impliquée dans la maladie d'Alzheimer, ce qui suggère que le this compound pourrait être modifié pour des applications similaires .
Découverte et développement de médicaments
La partie indole est une « structure privilégiée » en chimie médicinale, souvent retrouvée dans les médicaments ayant une forte affinité de liaison à divers récepteurs. Le this compound peut servir d'intermédiaire clé dans la synthèse de nouveaux candidats médicaments ayant des avantages thérapeutiques potentiels .
Production biotechnologique
Les dérivés de l'indole sont précieux dans les applications biotechnologiques, y compris la production de colorants et d'arômes naturels. Des approches biocatalytiques peuvent être utilisées pour produire des dérivés halogénés et oxygénés de l'indole, tels que le this compound, pour une utilisation dans diverses industries .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include 4-bromo-6-nitro-1h-indole, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell signaling and regulation .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Bromo-6-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cell signaling pathways, thereby modulating cellular responses . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions can result in the inhibition or activation of enzymatic functions, affecting various biochemical processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can affect overall cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of this compound to specific enzymes can inhibit their activity, thereby blocking certain biochemical pathways. Additionally, the compound can activate other enzymes, leading to the enhancement of specific cellular functions. Changes in gene expression induced by this compound can result in the upregulation or downregulation of target genes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the suppression of microbial infections . At higher doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on cellular function. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of key metabolites, further modulating cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism.
Propriétés
IUPAC Name |
4-bromo-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHHQBPXSUJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646458 | |
| Record name | 4-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-47-8 | |
| Record name | 4-Bromo-6-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


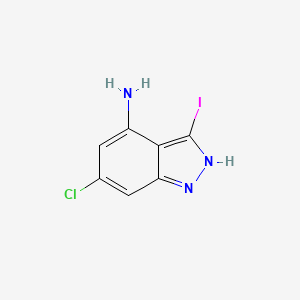
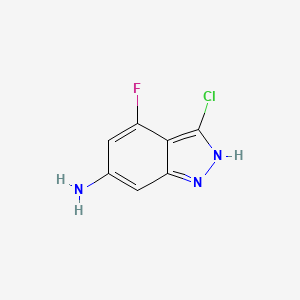
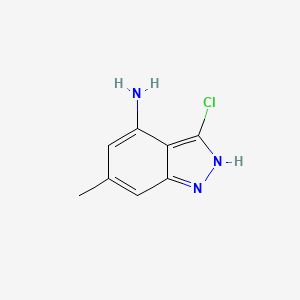
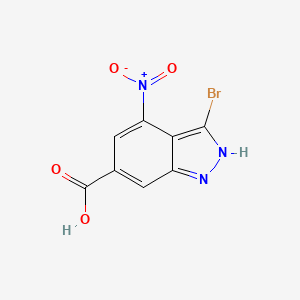



![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)


